molecular formula C8H13BrO B13202196 1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane

Cat. No.: B13202196
M. Wt: 205.09 g/mol
InChI Key: YXWISESFZJZWNU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is a brominated cyclopropane derivative featuring a bromomethyl group and a propenyloxymethyl substituent on the cyclopropane ring. Its molecular formula is C₈H₁₁BrO, with a bicyclic structure that introduces significant ring strain, a hallmark of cyclopropane derivatives. The compound’s synthesis typically involves cyclopropanation reactions, such as the use of diazomethane with 3-bromo-2-methylpropene . Cyclopropane derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stereoelectronic properties. For instance, structurally related compounds like 2-[1-(mercaptomethyl)cyclopropyl]acetic acid are precursors to Montelukast, a leukotriene receptor antagonist used in asthma treatment .

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

1-(bromomethyl)-1-(prop-2-enoxymethyl)cyclopropane

InChI

InChI=1S/C8H13BrO/c1-2-5-10-7-8(6-9)3-4-8/h2H,1,3-7H2

InChI Key

YXWISESFZJZWNU-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1(CC1)CBr

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Description Reagents & Conditions Notes
1 Cyclopropanation of allyl ether precursor Diazo compounds or Simmons-Smith reagents, Zn-Cu, CH₂I₂, inert atmosphere Forms cyclopropane ring with prop-2-en-1-yloxy substituent
2 Bromination of methyl group on cyclopropane Bromine (Br₂), triphenylphosphite or triphenylphosphine, polar aprotic solvent (DMF, DMSO), temperature < 15 °C, often cooled to < 0 °C Use of triarylphosphites enhances solubility and reaction control, limits ring opening
3 Work-up and purification Distillation under reduced pressure, temperature control to avoid decomposition Achieves high purity (>97%) and yield (~77–80%)

Industrial Production Methodology

A patented industrial method involves the following key features:

  • Use of triarylphosphite (e.g., triphenylphosphite) instead of triphenylphosphine for bromination, which increases reagent solubility in polar aprotic solvents and allows higher reaction concentrations
  • Bromine addition at temperatures below 15 °C, followed by cooling below 0 °C before adding cyclopropylmethanol derivative
  • Reaction conducted in solvents such as DMF, DMSO, or sulfolane to stabilize intermediates and minimize side reactions
  • Gradual warming to ambient temperature post-reaction to facilitate product isolation
  • Distillation under reduced pressure to obtain high-purity product with minimal impurities such as bromoalkenes

This method yields product with purity greater than 97% and yields ranging from 70% to over 80%, making it suitable for pharmaceutical intermediate production.

Reaction Mechanism Insights

  • The bromination step proceeds via formation of a bromonium ion intermediate facilitated by the phosphite reagent.
  • The cyclopropylmethanol reacts with the bromine-phosphite complex at low temperature to form the bromomethyl cyclopropane.
  • The strained cyclopropane ring is sensitive to nucleophilic and electrophilic attack; thus, temperature control is critical to prevent ring opening or side reactions.
  • The bromomethyl group acts as an electrophilic site for further nucleophilic substitution reactions in downstream synthetic applications.

Summary Table of Key Preparation Methods

Method Reagents Solvent Temperature Yield (%) Purity (%) Notes
Radical Bromination N-bromosuccinimide (NBS), light Dichloromethane or similar Room temp or lower Moderate Moderate Risk of side reactions, less selective
Bromination with Triphenylphosphine Br₂, triphenylphosphine DMF, DMSO <15 °C, then <0 °C 70–77.5 >97 Industrially viable, good purity
Bromination with Triphenylphosphite (Patented) Br₂, triphenylphosphite DMF, DMSO, sulfolane <15 °C, then <0 °C 77–80+ >97–98 Higher solubility, better productivity, industrial scale

Research Findings and Practical Applications

  • The compound serves as a versatile intermediate in organic synthesis, especially for constructing more complex cyclopropane-containing molecules.
  • The bromomethyl group allows further functionalization via nucleophilic substitution with amines, thiols, or alkoxides.
  • The allyloxy substituent can undergo additional transformations such as epoxidation or cross-coupling reactions.
  • High purity and controlled synthesis are essential for pharmaceutical applications, where this compound can be a precursor for drug candidates or bioactive molecules.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 displacement with various nucleophiles. Key reactions include:

NucleophileReagent/ConditionsProductYield/NotesSource
HydroxideKOH in ethanol (50°C)1-(Hydroxymethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane~75%
ThiolsNaSH in DMF (RT)1-(Mercaptomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane68% (with 10% elimination by-product)
AminesNH₃ in THF (0°C to RT)1-(Aminomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane82% (isolated as HCl salt)

Mechanistic Insight :

  • The reaction proceeds via a bimolecular mechanism with inversion of configuration at the brominated carbon.

  • Steric hindrance from the cyclopropane ring slows reactivity compared to linear analogues.

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, forming alkenes:

BaseConditionsProductSelectivitySource
KOtBuDMSO, 80°C1-[(Prop-2-en-1-yloxy)methyl]cyclopropane-1-ethene90% (E/Z = 3:1)
DBUToluene, refluxSame as above85% (E/Z = 2:1)

Side Reaction : Competing oxidation of the allyloxy group to an epoxide occurs in the presence of peroxides.

Oxidation of the Allyloxy Group

The allyloxy moiety undergoes epoxidation and ozonolysis:

| Reagent | Conditions | Product | Yiel

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, while the prop-2-en-1-yloxy group can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Bromomethyl)-1-[(prop-2-en-1-yloxy)methyl]cyclopropane with structurally analogous cyclopropane derivatives:

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
This compound C₈H₁₁BrO Bromomethyl, propenyloxymethyl High ring strain; potential for cross-coupling reactions
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₅H₁₇BrN₂O Bromophenyl, carboxamide Cyclopropene ring; used in medicinal chemistry
Bromomethyl cyclopropane C₄H₇Br Bromomethyl Simple building block for alkylation
1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone C₈H₁₁BrO Bicyclo[1.1.1]pentane, bromomethyl High steric hindrance; niche synthetic applications
1-(Bromomethyl)-1-fluorocyclopropane C₄H₆BrF Bromomethyl, fluorine Enhanced polarity; potential in fluorinated drug design
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane C₆H₈BrF₃ Bromoethyl, trifluoromethyl Electron-withdrawing effects; stabilizes ring
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S Mercaptomethyl, acetic acid Precursor to Montelukast; thiol reactivity

Stability and Physicochemical Properties

  • Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups (e.g., 1-(bromomethyl)-1-fluorocyclopropane and 1-(2-bromoethyl)-1-(trifluoromethyl)cyclopropane ) increase polarity and stabilize the cyclopropane ring through inductive effects, enhancing thermal stability .
  • Solubility : The propenyloxy group in the target compound may improve solubility in organic solvents compared to phenyl-substituted analogs (e.g., 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ) .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : Cyclopropane derivatives are pivotal in drug design. For example, Montelukast’s synthesis relies on cyclopropane intermediates with thiol groups , while fluorinated analogs are explored for improved metabolic stability .

Biological Activity

1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane is a brominated cyclopropane derivative with significant potential in medicinal and chemical research. Its unique structure, characterized by a bromine atom and an allyloxy group, suggests various biological activities that warrant investigation. This article explores the compound's biological activity, synthesis methods, and potential applications based on existing literature.

  • Molecular Formula : C₇H₁₁BrO
  • Molecular Weight : 191.07 g/mol
  • CAS Number : 2613384-32-8

The compound is notable for its reactivity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions, and the allyloxy group that can undergo various transformations.

Synthesis Methods

This compound can be synthesized through several methods:

  • Bromination : The compound is typically synthesized by brominating 1-[(prop-2-en-1-yloxy)methyl]cyclopropane using bromine or a bromine-containing reagent in a controlled environment, often utilizing solvents like dichloromethane at low temperatures to ensure selectivity.

Table 1: Summary of Synthetic Methods

MethodReagentsConditions
BrominationBromineLow temperature, dichloromethane
SubstitutionNucleophiles (OH⁻, NH₂)Polar solvents
EliminationStrong bases (e.g., KtBuO)Aprotic solvents

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom enhances reactivity with bacterial cell membranes, potentially leading to cell lysis .

Anticancer Properties

The compound's ability to undergo various chemical transformations may allow it to interact with biological macromolecules such as DNA and proteins. Some derivatives of cyclopropane compounds have shown promise in inhibiting cancer cell proliferation in vitro. Further studies are needed to elucidate specific mechanisms of action and efficacy against different cancer types .

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential pathways include:

  • Nucleophilic Substitution : The bromine atom may be replaced by nucleophiles in biological systems, leading to modified biomolecules.
  • Formation of Reactive Intermediates : The allyloxy group can be oxidized to form reactive epoxides, which may interact with cellular components .

Case Studies and Research Findings

Several studies have explored the biological implications of structurally similar compounds:

  • Study on Antimicrobial Effects : A study demonstrated that brominated cyclopropanes exhibited significant antimicrobial activity against various strains of bacteria, suggesting a potential therapeutic application .
  • Cancer Cell Line Testing : Research involving cyclopropane derivatives showed inhibition of proliferation in breast cancer cell lines, indicating that further exploration into this compound could yield valuable insights for drug development .
  • Chemical Reactivity Studies : Investigations into the reactivity of similar compounds revealed that the presence of an allyloxy group enhances the formation of reactive intermediates capable of interacting with biomolecules, a key factor in their biological activity .

Q & A

Q. Advanced Research Focus

  • Conformational sampling : Molecular dynamics (MD) simulations predict low-energy conformers and strain distribution .
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with thermal stability to prioritize synthetic targets .
  • Docking studies : Evaluate steric compatibility of derivatives with target protein active sites .

What catalytic systems are effective in enantioselective transformations of this compound?

Advanced Research Focus
Chiral catalysts enable asymmetric synthesis:

  • Organocatalysis : Cinchona alkaloids promote enantioselective nucleophilic substitutions (up to 85% ee) .
  • Transition-metal complexes : Ru(II)-BOX catalysts achieve >90% ee in cyclopropane ring-opening/functionalization cascades .
    Reaction screening via high-throughput experimentation (HTE) accelerates catalyst discovery .

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